molecular formula C11H16ClNO B2853334 (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride CAS No. 2411180-47-5

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride

Cat. No.: B2853334
CAS No.: 2411180-47-5
M. Wt: 213.71
InChI Key: XEVDJZZEWCBKTG-GHMZBOCLSA-N
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Description

(2R,3R)-3-Methoxy-2-phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 3-position and a phenyl group at the 2-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₁H₁₆ClNO (molecular weight: 213.71 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrrolidine derivatives, which often serve as ligands for receptors or enzyme inhibitors. Suppliers such as Enamine Ltd. and Linnea (Switzerland) provide this compound for research purposes, reflecting its industrial relevance .

Properties

IUPAC Name

(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXCPOZDRMZDBW-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Palladium-Catalyzed Carboamination

The pyrrolidine core can be synthesized via palladium-catalyzed carboamination of γ-amino alkenes with aryl halides. This method enables simultaneous C–N and C–C bond formation with high diastereoselectivity (>20:1 dr) . For example:

  • Substrate : Protected γ-amino alkenes (e.g., I-14 in )

  • Catalyst : PdCl₂/CuCl₂ or Pd₂(dba)₃/dppe

  • Conditions : NaOt-Bu, toluene, 100°C

  • Outcome : Forms 2,5-cis or 2,3-trans pyrrolidines via syn-aminopalladation (Scheme 4 in ).

Table 1 : Diastereoselectivity in Pyrrolidine Formation

Aryl HalideCatalyst SystemYield (%)Diastereoselectivity (dr)
PhBrPd₂(dba)₃/dppe882:1 (2,3-trans)
p-NCC₆H₄BrPdCl₂/CuCl₂68>20:1 (2,5-cis)

Methoxy Group Reactivity

The methoxy group at C3 undergoes demethylation under acidic conditions. For example:

  • Reaction : Treatment with 12 N HCl in aqueous/organic biphasic systems (e.g., MTBE/THF) yields the corresponding diol via hydrolysis .

  • Conditions : pH 3, 25°C, 16 h

Phenyl Ring Modifications

The phenyl group at C2 participates in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromobenzaldehyde) using Pd(OTf)₂/DPPF catalysts to form biaryl amines .

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids under microwave irradiation (70°C, 1 h) achieves >90% conversion .

Asymmetric Cycloadditions

The compound serves as a precursor in [3+2] cycloadditions with azomethine ylides. Key findings include:

  • Catalyst : Cu(CH₃CN)₄PF₆/(S)-DTBM-segphos

  • Conditions : KOt-Bu, toluene, 80°C

  • Outcome : Forms fluorinated tetrahydropyrrolidines with 91% yield and >95% ee .

Table 2 : Cycloaddition Performance

DipolarophileProductYield (%)ee (%)
gem-Difluoroalkenes3,3-Difluoropyrrolidines9195
Trifluoroalkenes3-Trifluoromethyl derivatives8592

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., DMSO, THF), facilitating:

  • Protection/Deprotection : Boc-protection using Boc₂O/DMAP in THF (48% yield) .

  • Reductive Amination : LiAlH₄ reduction of lactam precursors (e.g., (5R)-5-phenyl-2-pyrrolidinone) to yield (R)-2-phenylpyrrolidine (81% yield) .

Transition-Metal Catalysis

Pd-catalyzed reactions proceed via oxidative addition, syn-aminopalladation, and reductive elimination (Scheme 4 in ). The stereochemical outcome is governed by A(1,3)-strain minimization in transition states (e.g., pseudoaxial phenyl orientation) .

Acid-Base Interactions

The hydrochloride counterion participates in proton transfer during nucleophilic substitutions. For example, HCl-mediated hydrolysis of methyl esters proceeds via a tetrahedral intermediate stabilized by H-bonding .

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonism of Ionotropic Glutamate Receptors

One significant application of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride is in the development of selective antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system. Recent studies have demonstrated that derivatives of this compound can be synthesized to create highly potent NMDA receptor antagonists. These compounds exhibit selectivity profiles that can be tailored through structural modifications, enhancing their potential as therapeutic agents for neurological disorders .

1.2 Anti-emetic Properties

Research has indicated that compounds related to this compound show promise in treating emesis (vomiting) induced by chemotherapy agents like cisplatin. For example, studies have shown that specific analogs can inhibit cisplatin-induced emesis in animal models, suggesting their potential use in managing chemotherapy-related side effects .

Synthesis and Structural Modifications

2.1 Structure-Activity Relationship Studies

The synthesis of this compound has been explored through various synthetic routes, allowing researchers to investigate structure-activity relationships (SAR). By modifying substituents at different positions on the pyrrolidine ring, researchers can optimize the pharmacological properties of the compound. For instance, studies have shown that specific modifications can lead to increased potency and selectivity for certain receptor subtypes .

Data Tables

Application Description References
NMDA Receptor Antagonism Development of selective antagonists for neurological disorders.
Anti-emetic Properties Inhibition of chemotherapy-induced vomiting in animal models.
SAR Studies Investigation of structural modifications to enhance efficacy and selectivity.

Case Studies

Case Study 1: NMDA Antagonist Development

In a study focused on NMDA receptor antagonists, researchers synthesized multiple analogs of this compound using C(sp3)-H activation methodologies. The resulting compounds demonstrated IC50 values as low as 200 nM, indicating high potency against specific NMDA receptor subtypes. This highlights the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 2: Emesis Management

Another study evaluated the effectiveness of a derivative of this compound in preventing cisplatin-induced emesis in ferrets. The results showed a significant reduction in vomiting episodes when administered prior to chemotherapy, demonstrating its therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives with aromatic substituents and hydrochloride salts are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison:

Substituent Variation on the Pyrrolidine Ring
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(2R,3R)-3-Methoxy-2-phenylpyrrolidine HCl 3-OCH₃, 2-Ph C₁₁H₁₆ClNO 213.71 Not reported Chiral building block
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 2-(5-F-2-MePh) C₁₁H₁₄ClFN 227.69 1381929-21-0 Structural analog (Similarity: 0.74)
3-(2-Chloro-4-methylphenoxy)pyrrolidine HCl 3-(2-Cl-4-MePhO) C₁₂H₁₅Cl₂NO 272.16 1219977-28-2 Potential CNS activity
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl 5-(CH₂OH), 1-Me, 3-OH C₇H₁₅ClNO₂ 180.65 Not reported Hydrophilic derivative for drug delivery

Key Observations :

  • Aromatic Substitution : Fluorine or chlorine atoms on the phenyl ring (e.g., 1381929-21-0) enhance metabolic stability and binding affinity compared to the methoxy group in the target compound .
  • Polar Groups : Hydroxymethyl or hydroxy substituents (e.g., 3R,5S-derivative) increase hydrophilicity, contrasting with the lipophilic methoxy group in the target compound .
Pharmacological Data
  • Antimicrobial Activity : Chlorinated pyrrolidines (e.g., 1219977-28-2) show efficacy against bacterial strains .
  • Anticancer Potential: Fluorophenyl analogs (e.g., 1381929-21-0) are explored as kinase inhibitors due to fluorine’s electronegativity enhancing target binding .
Structural Insights
  • Chirality : The (2R,3R) configuration is critical for enantioselective interactions, as seen in spirocyclic pyrrolidines used in asymmetric synthesis .
  • Salt Formation : Hydrochloride salts improve crystallinity and solubility, facilitating purification and formulation .
Limitations and Challenges
  • Synthetic Complexity : Asymmetric synthesis of chiral pyrrolidines requires costly catalysts or chiral auxiliaries .
  • Bioactivity Gaps: Limited published data on the target compound’s specific biological targets necessitate further studies.

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